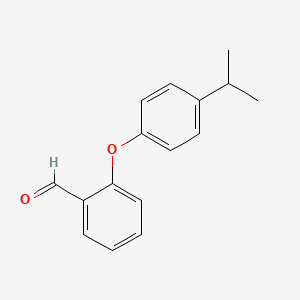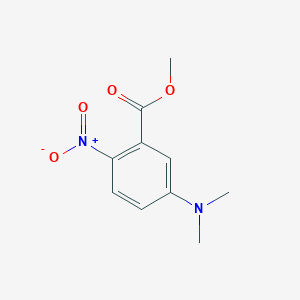
3-(2-Chloro-4-fluorobenzoyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(2-Chloro-4-fluorobenzoyl)thiophene” is an organic compound that belongs to the class of thiophene derivatives. It has a molecular formula of C11H6ClFOS and a molecular weight of 240.68 g/mol .
Molecular Structure Analysis
The InChI code for “3-(2-Chloro-4-fluorobenzoyl)thiophene” is 1S/C11H6ClFOS/c12-9-5-7 (1-2-10 (9)13)11 (14)8-3-4-15-6-8/h1-6H . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“3-(2-Chloro-4-fluorobenzoyl)thiophene” appears as a yellow solid . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the available sources.
Scientific Research Applications
Synthesis and Structural Analysis:
- Thiophene derivatives, including those similar to 3-(2-Chloro-4-fluorobenzoyl)thiophene, have been synthesized and their structural properties analyzed. For instance, the synthesis of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas was achieved, and their structural and conformational properties were studied using methods like X-ray diffraction and vibrational spectra analysis (Saeed et al., 2011).
- Nuclear Magnetic Resonance (NMR) studies of bicyclic thiophene derivatives provided insights into through-space H–F coupling over seven bonds, contributing to the understanding of molecular interactions in such compounds (Hirohashi et al., 1975).
Pharmaceutical and Biological Applications:
- Various substituted thiophenes exhibit a wide range of biological activities such as antibacterial, antifungal, antiviral, and others. For example, a study on the crystal structure of a thiophene compound highlighted its potential applications in pharmaceuticals due to its diverse biological activities (Nagaraju et al., 2018).
Material Science Applications:
- In material science, thiophene derivatives, including polymeric thiophenes, have been used in a variety of applications like thin-film transistors, organic field-effect transistors, and solar cells. This is due to their unique properties and stability under various conditions (DeSimone et al., 1992).
Chemical Sensing and Electronics:
- Thiophene compounds have also been utilized in the development of chemical sensors and electronic devices. The synthesis and characterization of novel substituted benzo[c]thiophenes and their electropolymerization demonstrate their potential in creating transparent conducting polymers (King & Higgins, 1995).
Safety And Hazards
properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClFOS/c12-10-5-8(13)1-2-9(10)11(14)7-3-4-15-6-7/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVOXBMRINTMAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(=O)C2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClFOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641851 |
Source


|
| Record name | (2-Chloro-4-fluorophenyl)(thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-4-fluorobenzoyl)thiophene | |
CAS RN |
898771-41-0 |
Source


|
| Record name | (2-Chloro-4-fluorophenyl)-3-thienylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chloro-4-fluorophenyl)(thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

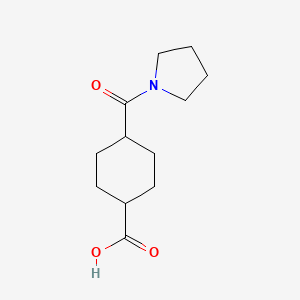
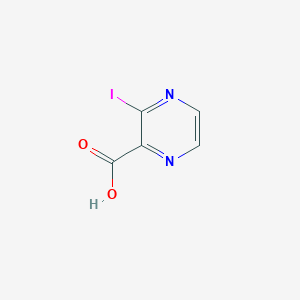
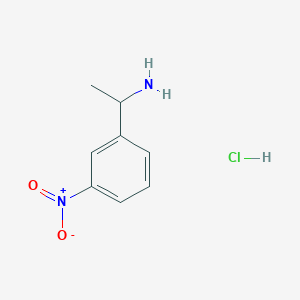
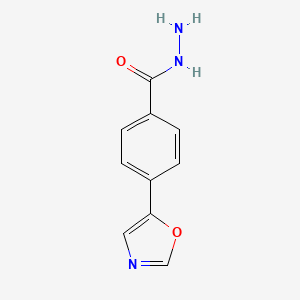
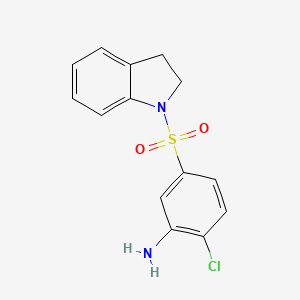
![2-Chloro-5-[3,4-dihydro-2(1H)-isoquinolinylsulfonyl]aniline](/img/structure/B1359285.png)
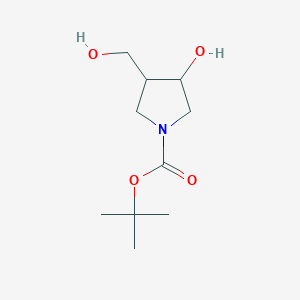
![1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carbonitrile](/img/structure/B1359292.png)

